6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Descripción
Propiedades
IUPAC Name |
6-(3-methoxypropyl)-4-(4-methylsulfanylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-23-9-3-8-20-10-13-14(16(20)21)15(19-17(22)18-13)11-4-6-12(24-2)7-5-11/h4-7,15H,3,8-10H2,1-2H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHUAWAOQNDUNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
Introduction
The compound 6-(3-methoxypropyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 1021218-28-9) belongs to the pyrrolopyrimidine family. Its unique heterocyclic structure and the presence of various functional groups contribute to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 347.4 g/mol. The structure features a pyrimidine ring fused to a pyrrole unit, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₃S |
| Molecular Weight | 347.4 g/mol |
| CAS Number | 1021218-28-9 |
Biological Activity
Case Study: Antitumor Activity
A study involving structurally similar pyrrolopyrimidine derivatives reported significant antitumor activity against various cancer cell lines. For instance:
- Compound A (similar structure) showed an IC50 value of 15 µM against breast cancer cells.
- Compound B exhibited selective toxicity towards leukemia cells with an IC50 of 10 µM.
These findings suggest that This compound may possess similar antitumor potential.
Enzyme Interaction Studies
Research on enzyme interactions has indicated that pyrrolopyrimidine derivatives can act as inhibitors for various targets:
- Dihydrofolate reductase (DHFR) : Inhibition studies showed that related compounds could effectively block DHFR activity.
- Protein Kinases : Some derivatives have been identified as selective inhibitors for specific kinases involved in cancer signaling pathways.
The mechanism of action for pyrrolopyrimidine derivatives typically involves:
- Binding to Active Sites : The unique structure allows these compounds to fit into enzyme active sites effectively.
- Modulation of Signaling Pathways : They can alter cellular signaling pathways by inhibiting key enzymes or receptors.
Comparative Analysis with Similar Compounds
A comparison with other related compounds highlights the diversity in biological activity based on slight structural variations:
| Compound Name | Notable Activities |
|---|---|
| 6-(4-methoxyphenethyl)-4-(4-(methylthio)phenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Antimicrobial |
| 6-(2-methylphenyl)-4-(p-tolyl)-3,4-dihydro-pyrrolo[3,4-d]pyrimidine-2,5-dione | Antitumor |
| 6-(benzyl)-4-(methylthio)phenyl)-3,4-dihydro-pyrrolo[3,4-d]pyrimidine-2,5-dione | Enzyme inhibition |
This table illustrates how modifications to the core structure can lead to varied biological outcomes.
Comparación Con Compuestos Similares
Anti-Diabetic Potential
- Compound A (6-Benzyl-4-(4-Hydroxyphenyl)-...) : Exhibited 62% α-glucosidase inhibition at 100 μM, attributed to the hydroxyl group’s hydrogen-bonding capacity .

- Target Compound : Predicted to show stronger inhibition than Compound A due to the methylthio group’s superior electron-donating ability, enhancing receptor affinity .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis of pyrrolo[3,4-d]pyrimidine derivatives typically involves multi-step routes, including cyclization of precursors (e.g., barbituric acid derivatives and substituted phenols) under controlled conditions. Key factors include:
- Temperature : Higher temperatures (80–120°C) accelerate cyclization but may degrade sensitive functional groups.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve stereochemical control.
- Catalysts : Lewis acids like ZnCl₂ or BF₃·Et₂O can promote ring closure. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating the product in >90% purity .
Q. Which analytical techniques are most effective for characterizing its structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., methoxypropyl and methylthiophenyl groups). For example, the methoxy proton signal typically appears at δ 3.2–3.4 ppm .
- Mass spectrometry (HRMS) : Confirms molecular weight (expected ~370–380 g/mol) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
SAR studies focus on:
- Substituent effects : Replacing the 3-methoxypropyl group with allyl or pentyl chains () alters lipophilicity, impacting membrane permeability.
- Electron-withdrawing groups : Fluorination at the phenyl ring () may enhance binding to enzymatic targets (e.g., PARP).
- Docking studies : Computational models (e.g., AutoDock) predict interactions with catalytic pockets, guiding rational design .
Q. What mechanistic insights exist for its potential as a PARP inhibitor or dopamine receptor agonist?
- PARP inhibition : The pyrimidine-dione core mimics nicotinamide, competing for NAD⁺ binding sites. Methylthiophenyl groups may enhance hydrophobic interactions with PARP-1’s catalytic domain .
- Dopamine receptor binding : Molecular dynamics simulations suggest the methoxypropyl chain stabilizes interactions with D2 receptor transmembrane helices. In vitro assays (e.g., cAMP modulation) validate agonist/antagonist profiles .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?
- Assay standardization : Control for cell line variability (e.g., HEK293 vs. HeLa) and incubation time.
- Solvent effects : DMSO concentrations >0.1% may artifactually inhibit enzymatic activity.
- Statistical rigor : Use ANOVA with post-hoc tests to analyze dose-response curves across replicates .
Q. What strategies are recommended for pharmacological profiling, including ADMET properties?
- In vitro ADMET :
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify degradation via LC-MS.
Q. How can computational modeling optimize its synthesis and bioactivity?
- Retrosynthetic analysis : Software (e.g., ChemAxon) identifies feasible precursors and reaction pathways.
- QM/MM simulations : Model transition states for key steps (e.g., cyclization) to optimize activation energy.
- Pharmacophore mapping : Align derivatives with known inhibitors to identify critical pharmacophoric features .
Methodological Notes
- Synthetic protocols : Always validate reaction scalability; pilot runs (1–5 g) may reveal exothermicity or intermediate instability .
- Data interpretation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to avoid misassignment of overlapping signals .
- Ethical compliance : Follow institutional guidelines for in vivo studies, including dose-limiting toxicity assessments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

